![molecular formula C8H14ClN5O2 B2577433 [5-(吡咯烷-1-基甲基)-1H-四唑-1-基]乙酸 CAS No. 933754-87-1](/img/structure/B2577433.png)
[5-(吡咯烷-1-基甲基)-1H-四唑-1-基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is a compound that features a pyrrolidine ring and a tetrazole ring connected via a methylene bridge to an acetic acid moiety
科学研究应用
Chemistry
In chemistry, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties .
Medicine
In medicinal chemistry, [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via the cycloaddition of azides with nitriles under acidic conditions.
Coupling of Pyrrolidine and Tetrazole Rings: The pyrrolidine and tetrazole rings are coupled using a methylene bridge, typically through a nucleophilic substitution reaction.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring, converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring may interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate biological pathways and lead to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure.
Tetrazole Derivatives: Compounds such as 5-substituted tetrazoles and tetrazole-1-acetic acid share the tetrazole ring structure.
Uniqueness
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid is unique due to the combination of the pyrrolidine and tetrazole rings connected via a methylene bridge to an acetic acid moiety.
属性
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12/h1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUUVYRALHOFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2,4-Dimethylphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B2577350.png)
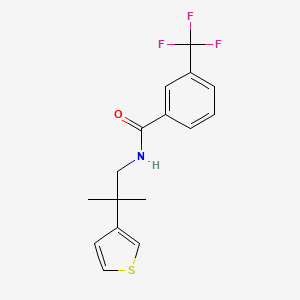
![3-(1,3-benzodioxol-5-yl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/new.no-structure.jpg)
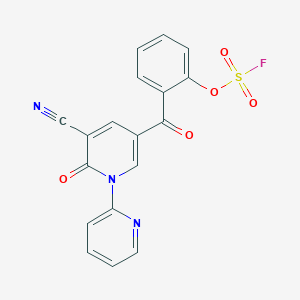
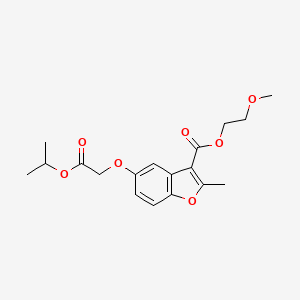
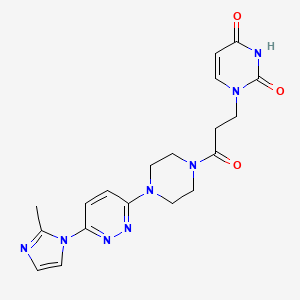
![4,6-dimethyl-1-(3-methylbenzyl)-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2577360.png)
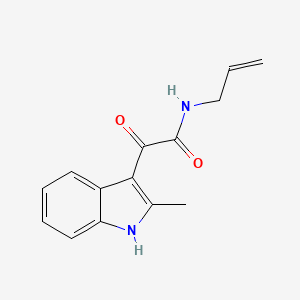
![5-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-5-hydroxy-3-hexanone](/img/structure/B2577366.png)
![7-methyl-3-(4-methylpiperidine-1-carbonyl)-N-[3-(trifluoromethoxy)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2577368.png)
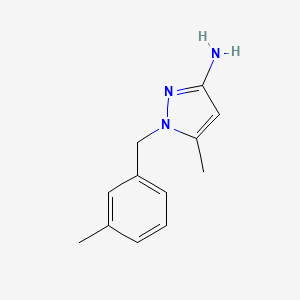

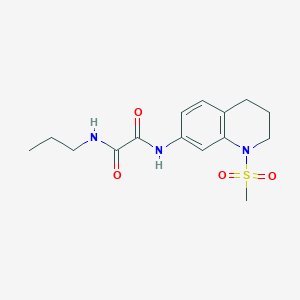
![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)
